molecular formula C13H10ClF3N4O2S B1436327 Methyl 2-((4-amino-5-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)pyrimidin-2-yl)thio)acetate CAS No. 1823184-37-7

Methyl 2-((4-amino-5-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)pyrimidin-2-yl)thio)acetate

Cat. No. B1436327
M. Wt: 378.76 g/mol
InChI Key: ITKFXJBYVVYRHO-UHFFFAOYSA-N
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Description

“Methyl 2-((4-amino-5-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)pyrimidin-2-yl)thio)acetate” is a complex organic compound. It contains a trifluoromethylpyridine (TFMP) group, which is an important ingredient for the development of agrochemical and pharmaceutical compounds . TFMP derivatives are characterized by the presence of a fluorine atom and a pyridine in their structure, which are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .


Synthesis Analysis

The synthesis of TFMP derivatives, such as the compound , is generally achieved via two main methods . One involves an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine . The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block . The choice of method depends largely on the identity of the desired target compound .


Molecular Structure Analysis

The molecular structure of TFMP derivatives, including the compound , contains three fluorine atoms, a methyl group (a unit made of a hydrogen atom and three carbon atoms), and a ring-shaped carbon-containing structure known as pyridine .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of TFMP derivatives include the exchange of chlorine and fluorine atoms and the assembly of pyridine from a trifluoromethyl-containing building block . For example, 2-chloro-5-methylpyridine or 2-chloro-5-(chloromethyl)pyridine can be chlorinated under liquid-phase conditions to afford the intermediate 2,3-dichloro-5-(trichloromethyl)pyridine (2,3,5-DCTC); subsequent vapor–phase fluorination of 2,3,5-DCTC produces 2,3,5-DCTF .


Physical And Chemical Properties Analysis

The physical and chemical properties of TFMP derivatives are largely determined by the presence of a fluorine atom and a pyridine in their structure . These distinctive properties make TFMP derivatives valuable in the development of agrochemical and pharmaceutical compounds .

Scientific Research Applications

1. Synthesis and Structural Insights:

  • Morgentin et al. (2009) describe a high-yielding route for the synthesis of methyl 2-(5-hydroxy-3-methoxypyridin-2-yl)acetate and similar compounds. This methodology offers efficient access to pyridin- and pyrimidin-2-yl acetate cores, showcasing the potential for large-scale synthesis and further modifications to related compounds (Morgentin et al., 2009).
  • Castiñeiras et al. (2018) worked on the structural assessment of Methyl 2-(4-Phenyl-5-(Pyridin-2-yl)-4H-1,2,4-Triazol-3-yl)Thioacetate and its complex with HgCl2, emphasizing the importance of X-ray diffractometry in understanding the molecular and supramolecular structures of such compounds (Castiñeiras et al., 2018).

Chemical Reactions and Transformations

2. Chemical Transformations and Applications:

  • Žugelj et al. (2009) illustrated the transformation of Methyl 2-amino-4-(2-methoxy-2-oxo-ethyl)thiazole-5-carboxylate, prepared from dimethyl acetone-1,3-dicarboxylate, into pyrido(1,2-a)pyrimidin-3-yl)thiazole-5-carboxylates, indicating a pathway for creating heterocyclic analogues with potential applications (Žugelj et al., 2009).

Pharmacological and Antimicrobial Studies

3. Pharmacological and Antimicrobial Properties:

  • Abdel-rahman et al. (2002) synthesized new pyridothienopyrimidines and pyridothienotriazines with observed antimicrobial activities, hinting at the therapeutic potential of such compounds in medical science (Abdel-rahman et al., 2002).
  • Mallikarjunaswamy et al. (2013) focused on pyrimidine salts with chloranilic and picric acids, evaluating their antibacterial and antifungal activities, which contributes to understanding the compound's role in antimicrobial resistance (Mallikarjunaswamy et al., 2013).

Safety And Hazards

While specific safety and hazard information for “Methyl 2-((4-amino-5-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)pyrimidin-2-yl)thio)acetate” is not available, it’s important to note that similar compounds can cause serious eye irritation, skin irritation, and may be harmful if swallowed or in contact with skin . They may also cause respiratory irritation .

Future Directions

The demand for TFMP derivatives has been increasing steadily in the last 30 years . With the global population rapidly expanding, agrochemicals are in increasing demand to maintain crop production . In addition, the agricultural research community faces the challenge of producing pesticides that not only prevent crop losses caused by parasites, but also protect human populations from the spread of diseases such as malaria, dengue fever, or the Zika virus, all of which are carried by mosquitoes . It is expected that many novel applications of TFMP will be discovered in the future .

properties

IUPAC Name

methyl 2-[4-amino-5-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]pyrimidin-2-yl]sulfanylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClF3N4O2S/c1-23-9(22)5-24-12-20-4-7(11(18)21-12)10-8(14)2-6(3-19-10)13(15,16)17/h2-4H,5H2,1H3,(H2,18,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITKFXJBYVVYRHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CSC1=NC=C(C(=N1)N)C2=C(C=C(C=N2)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClF3N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-((4-amino-5-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)pyrimidin-2-yl)thio)acetate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Methyl 2-((4-amino-5-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)pyrimidin-2-yl)thio)acetate
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Methyl 2-((4-amino-5-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)pyrimidin-2-yl)thio)acetate
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Methyl 2-((4-amino-5-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)pyrimidin-2-yl)thio)acetate
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Methyl 2-((4-amino-5-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)pyrimidin-2-yl)thio)acetate
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Methyl 2-((4-amino-5-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)pyrimidin-2-yl)thio)acetate
Reactant of Route 6
Methyl 2-((4-amino-5-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)pyrimidin-2-yl)thio)acetate

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